Lipophilicity (XLogP3) Differentiation vs. Acetamide and Butyramide Analogs
The target compound exhibits a computed XLogP3 of 1 [1], representing a 0.8 log-unit increase over the acetamide analog N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (XLogP3 ≈ 0.2) and a 0.8 log-unit decrease relative to the butyramide analog (XLogP3 ≈ 1.8) [2]. This intermediate lipophilicity positions the propanamide derivative in a favorable range for balanced aqueous solubility and passive membrane permeability, as recommended by Lipinski’s rule-of-five.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Acetamide analog: ≈0.2; Butyramide analog: ≈1.8 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. acetamide; ΔXLogP3 = -0.8 vs. butyramide |
| Conditions | PubChem XLogP3 3.0 computational prediction |
Why This Matters
Lipophilicity directly controls passive diffusion, aqueous solubility, and plasma protein binding, making the propanamide chain the optimal compromise between the excessively polar acetamide and the potentially insoluble butyramide for cell-based and in vivo applications.
- [1] PubChem Compound Summary for CID 14454295, XLogP3 value. View Source
- [2] PubChem XLogP3 data for acetamide analog (CID 68421) and butyramide analog (CID 14454300). View Source
